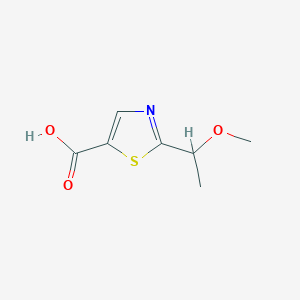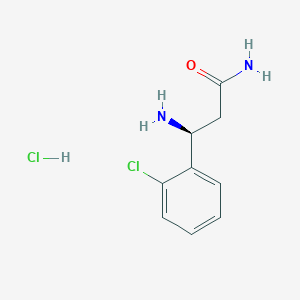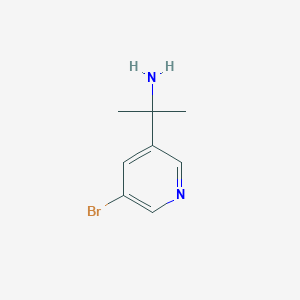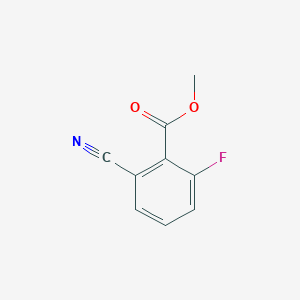
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone is a chemical compound with the molecular formula C₁₃H₁₀F₅NOS and a molecular weight of 323.04 g/mol . This compound is characterized by the presence of an amino group, a pentafluorosulfanyl group, and a phenyl ketone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone typically involves the introduction of the pentafluorosulfanyl group into an aromatic ring followed by the formation of the ketone and amino functionalities. One common synthetic route involves the following steps:
Introduction of the Pentafluorosulfanyl Group: This step involves the reaction of an aromatic compound with a pentafluorosulfanylating agent under specific conditions to introduce the pentafluorosulfanyl group.
Formation of the Ketone:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pentafluorosulfanyl group is known to enhance the compound’s stability and reactivity, contributing to its unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)phenyl phenyl ketone
- 2-Amino-4-(difluoromethyl)phenyl phenyl ketone
- 2-Amino-4-(fluoromethyl)phenyl phenyl ketone
Uniqueness
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-11(12(19)8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQISXYZDFNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)


![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
